![molecular formula C28H24N4O5 B12162871 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B12162871.png)
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide
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Overview
Description
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoindoloquinazolinone Core: This step involves the cyclization of a suitable precursor, such as a substituted phthalic anhydride, with an appropriate amine under acidic or basic conditions to form the isoindoloquinazolinone core.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a halogenated indole derivative and a palladium catalyst.
Final Amidation: The final step involves the amidation of the intermediate with a suitable amine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the indole moiety suggests possible interactions with biological targets such as serotonin receptors.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Its structural complexity and functional groups might confer activity against certain diseases, such as cancer or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-5-yl)propanamide: Similar structure but with a different position of the indole moiety.
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-pyrrolo-2-yl)propanamide: Similar core structure but with a pyrrole group instead of an indole.
Uniqueness
The uniqueness of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide lies in its specific combination of functional groups and the spatial arrangement of these groups, which can confer unique chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide is a complex organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H27N3O6, with a molecular weight of approximately 465.5 g/mol. The structure features multiple functional groups, including methoxy and carbonyl groups, which contribute to its chemical reactivity and biological properties.
Structural Highlights
Feature | Description |
---|---|
Molecular Formula | C25H27N3O6 |
Molecular Weight | 465.5 g/mol |
Functional Groups | Methoxy, carbonyl, amide |
Structural Complexity | Quinazoline fused with isoindole framework |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, leading to diverse therapeutic effects.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindoloquinazoline can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
In vitro studies have demonstrated that the compound exhibits cytotoxic activity against several cancer cell lines, suggesting its potential as an anticancer agent.
Neuroprotective Effects
Certain analogs of this compound have been reported to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) has been highlighted in related compounds, indicating the potential for cognitive enhancement effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the functional groups significantly affect the biological activity of the compound. For example:
- Methoxy Substitutions : Enhance lipophilicity and improve cell membrane permeability.
- Amide Linkage : Influences binding affinity to target proteins.
Study 1: Synthesis and Evaluation
A study synthesized a series of quinazoline derivatives and evaluated their biological activity against AChE. The results indicated that compounds with structural similarities to our target compound had an IC50 range of 0.2-83.9 µM against AChE .
Study 2: Antitumor Activity
In another research effort focusing on isoindoloquinazoline derivatives, compounds were tested against four different cancer cell lines. The lead compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM .
Study 3: Neuroprotective Studies
A recent investigation into neuroprotective effects highlighted that certain derivatives could mitigate oxidative stress-induced neuronal damage in vitro. This suggests potential applications in treating neurodegenerative diseases .
Properties
Molecular Formula |
C28H24N4O5 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-indol-6-yl)propanamide |
InChI |
InChI=1S/C28H24N4O5/c1-36-22-10-9-19-24(25(22)37-2)28(35)32-21-6-4-3-5-18(21)27(34)31(26(19)32)14-12-23(33)30-17-8-7-16-11-13-29-20(16)15-17/h3-11,13,15,26,29H,12,14H2,1-2H3,(H,30,33) |
InChI Key |
SMJORRKGRPJTHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CC6=C(C=C5)C=CN6)OC |
Origin of Product |
United States |
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